molecular formula C29H48O B1254318 31-Norcycloartenol

31-Norcycloartenol

Cat. No.: B1254318
M. Wt: 412.7 g/mol
InChI Key: XZEUYTKSAYNYPK-WXPWFURYSA-N
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Description

Historical Context of Plant Sterol Pathway Elucidation

The elucidation of plant sterol biosynthesis pathways has been a subject of intense research over several decades frontiersin.org. Early studies in the late sixties revealed a major biosynthetic difference between plants and metazoans: the committed sterol precursor in photosynthetic organisms is the pentacyclic cycloartenol (B190886), rather than the tetracyclic lanosterol (B1674476) used in mammals and most fungi nih.govplos.org. Both cycloartenol and lanosterol are formed from the cyclization of 2,3-oxidosqualene (B107256), catalyzed by cycloartenol synthase (CAS) and lanosterol synthase (LAS), respectively nih.govoup.commdpi.com. This discovery marked a pivotal point in understanding the unique aspects of sterol synthesis in the plant kingdom. The subsequent steps involving modifications of the sterol molecule, including demethylation, reduction, and alkylation, were gradually uncovered, leading to a comprehensive picture of the pathways leading to the diverse array of plant sterols nih.govoup.com.

Significance of 31-Norcycloartenol as a Cyclopropyl (B3062369) Sterol Intermediate

This compound, also known as 4α,14α-dimethyl-9β,19-cyclo-5α-cholest-24-en-3β-ol, is a metabolic intermediate specifically found in the plant sterol biosynthesis pathway wikipedia.org. It is classified as a 4α-methylsterol, indicating the presence of a methyl group at the C-4 position medchemexpress.comthieme-connect.com. Its significance lies in its position within the pathway, downstream of cycloartenol and prior to the opening of the characteristic 9β,19-cyclopropyl ring nih.govwikipedia.orgbiorxiv.org. This cyclopropyl ring is a defining feature of the early intermediates in the plant sterol pathway, distinguishing it from the lanosterol-based pathway in other eukaryotes nih.govplos.org. The presence and metabolism of this compound underscore the unique enzymatic machinery and reaction sequence operating in plants for sterol production.

Overview of Key Research Areas in this compound Studies

Research involving this compound primarily focuses on its role as an intermediate in plant sterol biosynthesis and its interactions with key enzymes in the pathway. Key research areas include:

Enzymatic Transformations: Investigating the enzymes that act upon this compound, such as those involved in demethylation and the eventual opening of the cyclopropyl ring nih.govwikipedia.org.

Pathway Elucidation: Confirming its position and flux within the broader network of phytosterol synthesis, often through the analysis of sterol profiles in different plant tissues or mutants plos.orgbiorxiv.org.

Enzyme-Substrate Interactions: Studying the binding affinity and catalytic activity of enzymes like sterol 14α-demethylase (CYP51) towards this compound to understand the structural requirements for enzyme recognition researchgate.netnih.gov.

Occurrence and Distribution: Identifying the presence of this compound in various plant species and other organisms that utilize the cycloartenol pathway medchemexpress.comthieme-connect.comelewa.orgmdpi.comsmujo.id.

Genetic and Molecular Studies: Exploring the genes encoding the enzymes involved in the metabolism of this compound and the impact of their manipulation on sterol profiles plos.org.

These research areas collectively contribute to a deeper understanding of plant sterol metabolism and the specific role of cyclopropyl sterols like this compound.

Table 1: Key Enzymes Involved in the Metabolism of Cyclopropyl Sterols in Plants

Enzyme NameAbbreviationEC NumberPrimary Role
Cycloartenol SynthaseCAS5.4.99.8Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol nih.govmdpi.com
Cyclopropyl Sterol IsomeraseCPI5.5.1.9Opens the 9β,19-cyclopropane ring nih.govplos.org
Sterol 14α-DemethylaseCYP511.14.14.15Removes the 14α-methyl group nih.govnih.gov
Sterol MethyltransferaseSMT2.1.1.-Catalyzes methylation at C-24 nih.govcreative-proteomics.combioone.org

Note: This table focuses on enzymes directly or indirectly involved in the steps around this compound in the pathway.

Table 2: Examples of Organisms Where this compound or Related Cyclopropyl Sterols Have Been Identified

Organism TypeExamplesRelevant FindingsSource
Higher PlantsSolanum dulcamara, Euphorbia balsamifera, Smilax zeylanicaIdentified as a 4α-methylsterol intermediate medchemexpress.comthieme-connect.com, present in plant extracts mdpi.comsmujo.id medchemexpress.comthieme-connect.commdpi.comsmujo.id
FernsPolypodium vulgareFound in fern oil mdpi.com mdpi.com
AmoebaeNaegleria lovaniensis, Naegleria gruberi, Acanthamoeba polyphaga, Dictyostelium discoideumIdentified along with other cyclopropyl sterols mdpi.com mdpi.com
Marine ProtistSchizochytrium sp.Cycloartenol identified as a primary sterol nih.gov (implying the pathway) nih.gov

Note: While Schizochytrium sp. is listed, the direct identification of this compound in this specific organism in the provided snippets is not explicit, but the presence of cycloartenol suggests the operation of this pathway.

Table 3: Binding Affinity of this compound to Mycobacterium tuberculosis 14α-Demethylase (MT 14DM)

CompoundBinding Affinity (Relative)Activity (Relative)NotesSource
This compoundHighNot detectableSuggests Δ⁸-bond required for activity nih.gov nih.gov
LanosterolHighActiveStandard substrate for 14DM researchgate.netnih.gov researchgate.netnih.gov

Note: Data is based on reported findings and may be qualitative or relative as presented in the source.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H48O/c1-19(2)8-7-9-20(3)22-12-14-27(6)25-11-10-23-21(4)24(30)13-15-28(23)18-29(25,28)17-16-26(22,27)5/h8,20-25,30H,7,9-18H2,1-6H3/t20-,21+,22-,23+,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

XZEUYTKSAYNYPK-WXPWFURYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC=C(C)C)C

Synonyms

29-norcycloartenol

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 31 Norcycloartenol

Precursor Role of Cycloartenol (B190886) in Plant Sterol Biosynthesis

Cycloartenol (9β,19-cyclolanost-24-en-3β-ol) serves as the committed sterol precursor in the main plant sterol biosynthetic pathway. plos.orgfrontiersin.org This pentacyclic triterpenoid (B12794562) is the product of the enzyme cycloartenol synthase (CAS1). plos.orgnih.gov

The initial step in the plant-specific sterol pathway is the cyclization of (S)-2,3-oxidosqualene, a triterpene epoxide, into cycloartenol. This reaction is catalyzed by the enzyme cycloartenol synthase (CAS1, EC 5.4.99.8), which is a type of oxidosqualene cyclase (OSC). plos.orgnih.govmdpi.comwikipedia.org The cyclization process involves the folding of the linear 2,3-oxidosqualene (B107256) molecule and the formation of a pentacyclic structure containing a characteristic 9β,19-cyclopropane ring. nih.govbioone.org This enzymatic reaction is highly complex, involving multiple steps including epoxide ring opening, a series of ring closures, and hydride and methyl shifts. wikipedia.org

Table 1: Initial Step in Plant Sterol Biosynthesis

SubstrateEnzymeProductEC Number
2,3-OxidosqualeneCycloartenol Synthase (CAS1)Cycloartenol5.4.99.8

Following its formation, cycloartenol undergoes a series of enzymatic modifications to yield various plant sterols. These downstream conversions involve several steps, including demethylation, isomerization, reduction, and methylation of the side chain. oup.com The conversion of cycloartenol to 31-norcycloartenol is one of the initial steps in the modification of the sterol core.

Demethylation Steps Leading to this compound

The conversion of cycloartenol to this compound involves the removal of one of the methyl groups at the C-4 position. This is a key step in the process of transforming the initial C30 cycloartenol into the C29 intermediate, this compound. plos.orgwikipedia.org

The removal of methyl groups at the C-4 position of sterols is a crucial process in both plant and animal sterol biosynthesis, carried out by a multi-enzymatic complex known as the C-4 demethylation complex (C4DMC). frontiersin.orgnih.govmdpi.com In plants, this complex is responsible for the sequential removal of two methyl groups from C-4 sterol intermediates derived from cycloartenol. frontiersin.orgnih.gov Cycloartenol is demethylated at C-4 by this complex to produce this compound. plos.orgnih.gov

Table 2: C-4 Demethylation Step

PrecursorEnzyme ComplexProduct
CycloartenolC-4 Demethylation ComplexThis compound

Research indicates that the demethylation process at C-4 is stereospecific. Studies, particularly on the fern Polypodium vulgare, have shown that the 4α-methyl group of cycloartenol, which originates from C-2 of mevalonic acid, is specifically removed during the conversion to this compound. In this process, the original 4β-methyl group takes up the 4α position. annualreviews.org

Evidence suggests the involvement of a 3-keto intermediate during the C-4 demethylation process in sterol biosynthesis. annualreviews.orgacs.org Studies have demonstrated that the 3α hydrogen is exchanged during the demethylation, which is indicative of the formation of a 3-keto intermediate. annualreviews.org This intermediate is thought to be formed and subsequently reduced back to a 3β-hydroxyl group by a 3-ketosterol reductase (ERG27 in yeast) as part of the C-4 demethylation complex. researchgate.netnih.gov

Table 3: Proposed Intermediate in C-4 Demethylation

Step in DemethylationProposed Intermediate
C-4 Demethylation3-Keto Sterol

Subsequent Transformations of this compound

Conversion to Cycloeucalenol (B201777) via Sterol-C24-methyltransferase (ERG6)

A significant metabolic fate of this compound is its conversion to cycloeucalenol. This reaction is catalyzed by the enzyme sterol-C24-methyltransferase (ERG6). plos.orgnih.gov This enzyme adds a methyl group to the C-24 position of the side chain of this compound, resulting in the formation of cycloeucalenol. plos.orgnih.gov The absence of 24-methylene cycloartanol, which would be the direct product of ERG6 action on cycloartenol, suggests that C4-demethylation often precedes side chain alkylation in this pathway. nih.gov

Further Demethylation to 24-Methylene Pollinastanol

This compound can also undergo further demethylation at the C-4 position by the C-4 demethylation complex. plos.orgnih.gov This process removes the second methyl group at C-4, leading to the formation of 24-methylene pollinastanol. plos.orgnih.gov This indicates that the C-4 demethylation pathway can proceed further from this compound, independent of the C-24 methylation step catalyzed by ERG6, or potentially in parallel.

Enzymatic Opening of the 9β,19-Cyclopropane Ring in Downstream Metabolism (e.g., via Cyclopropyl (B3062369) Isomerase - CPI/CPI1)

A crucial step in the downstream metabolism of cyclopropyl sterols like cycloeucalenol (derived from this compound) is the enzymatic opening of the characteristic 9β,19-cyclopropane ring. This reaction is catalyzed by cyclopropyl isomerase (CPI), also known as CPI1. nih.govresearchgate.net CPI is a land plant-specific enzyme responsible for isomerizing cycloeucalenol into the tetracyclic 4α-methyl sterol, obtusifoliol (B190407). nih.govresearchgate.netresearchgate.net This isomerization links the 9β,19-cyclopropylsterol biosynthetic segment to the downstream pathway that leads to the production of 24-alkyl-Δ5-sterols, such as campesterol (B1663852) and sitosterol (B1666911), in a manner reminiscent of sterol synthesis in metazoans. nih.govresearchgate.net

The following table summarizes the key transformations of this compound discussed:

PrecursorEnzyme(s)Product(s)Reaction Type
CycloartenolC-4 demethylation complexThis compoundDemethylation
This compoundSterol-C24-methyltransferase (ERG6)CycloeucalenolC-24 Methylation
This compoundC-4 demethylation complex24-Methylene PollinastanolDemethylation
CycloeucalenolCyclopropyl Isomerase (CPI/CPI1)ObtusifoliolCyclopropane (B1198618) Ring Opening

Comparative Biosynthesis in Different Organisms

The sterol biosynthetic pathway in plants, involving cycloartenol and its derivatives like this compound, presents a significant difference compared to the pathways found in fungi and mammals.

Comparative Biosynthesis in Different Organisms

Distinction between Plant Cycloartenol Pathway and Fungal/Mammalian Lanosterol (B1674476) Pathway

The primary divergence in sterol biosynthesis between plants and fungi/mammals occurs at the cyclization of 2,3-oxidosqualene. scispace.compnas.orgpnas.org Plants utilize cycloartenol synthase (CAS) to produce cycloartenol, which contains a 9β,19-cyclopropane ring. scispace.complos.orgnih.gov In contrast, fungi and mammals use lanosterol synthase (LAS) to produce lanosterol, a tetracyclic sterol lacking this cyclopropane ring. scispace.complos.orgnih.gov This initial difference dictates the subsequent enzymatic steps and intermediates, with this compound being a characteristic intermediate of the plant-specific cycloartenol pathway. wikipedia.org While some plants have been found to possess LAS genes and a minor lanosterol pathway, the cycloartenol pathway is the predominant route for phytosterol biosynthesis. scispace.compnas.orgpnas.org

Insights from Heterologous Expression Systems (e.g., Yeast) in Studying Plant Enzymes

Heterologous expression systems, particularly yeast (Saccharomyces cerevisiae), have proven valuable tools for studying plant sterol biosynthetic enzymes and pathways, including those involving this compound. plos.orgnih.govresearchgate.netbiorxiv.orgacs.org By introducing plant CAS1 into yeast strains deficient in lanosterol synthesis (e.g., erg7 mutants), researchers have been able to reconstitute the initial steps of the plant pathway and analyze the resulting sterol profiles. plos.orgnih.govresearchgate.net These studies have shown that yeast can metabolize cycloartenol through enzymatic reactions similar to those in plants, including C-4 demethylation and C-24 methyl transfer, leading to the production of metabolites like this compound, cycloeucalenol, and 24-methylene pollinastanol. plos.orgnih.govresearchgate.net Heterologous expression allows for the characterization of individual plant enzymes and the elucidation of their substrate specificities and reaction mechanisms within a controlled genetic background. researchgate.netbiorxiv.orgacs.org However, challenges exist, such as the potential for crosstalk with endogenous yeast pathways and the esterification of heterologous sterols, which can impede the function of downstream enzymes. researchgate.netbiorxiv.orgacs.org Despite these challenges, yeast expression systems continue to provide crucial insights into the complexities of plant sterol biosynthesis. researchgate.netbiorxiv.orgacs.org

Occurrence and Distribution of 31 Norcycloartenol in Biological Systems

Presence in Higher Plants

Higher plants represent a significant source of 31-norcycloartenol. Its occurrence spans numerous families and species, indicating a widespread presence within the plant kingdom.

Distribution Across Plant Families and Species

This compound has been identified in various plant species, including those from economically or medicinally important genera. For instance, it has been reported in Nicotiana benthamiana and Brassica campestris. wikipedia.org Vanilla species, specifically Vanilla madagascariensis beans, have shown a high level of this compound, making it a major constituent of the 4-methylsterol fraction in this plant part. researchgate.netdss.go.th The bark of Garcinia lucida is known to contain this compound. researchgate.net It has also been detected in Smilax zeylanica. stanford.edu Studies on the fern Polypodium vulgare have identified this compound in its fern oil. mdpi.com Furthermore, the flowering plant Euphorbia balsamifera, belonging to the spurge family Euphorbiaceae, has been found to contain this compound. mdpi.com The natural products occurrence database LOTUS also reports this compound in Aglaia elaeagnoidea and Gossypium hirsutum, among other organisms. nih.gov

The distribution across these varied species suggests that this compound is not confined to a narrow taxonomic range but is rather present in diverse plant lineages.

Accumulation in Specific Plant Tissues

Beyond its general presence in plants, this compound can accumulate in specific tissues. Pollen is one such tissue where this compound has been found to be particularly rich. nih.gov Along with pollinastanol, this compound constitutes a significant portion of the sterol esters (SE) found in Arabidopsis flowers and pollen. nih.gov The presence of this compound in pollen suggests potential roles related to reproductive processes or structural components within pollen grains.

Here is a summary of some plant sources where this compound has been identified:

Plant SpeciesTissue/Part ReportedReference
Nicotiana benthamianaNot specified wikipedia.org
Brassica campestrisPollen wikipedia.org
Vanilla madagascariensisBeans researchgate.netdss.go.th
Garcinia lucidaBark researchgate.net
Smilax zeylanicaNot specified stanford.edu
Polypodium vulgareFern oil mdpi.com
Euphorbia balsamiferaNot specified mdpi.com
Aglaia elaeagnoideaNot specified nih.gov
Gossypium hirsutumNot specified nih.gov

Identification in Protists and Lower Eukaryotes

The occurrence of this compound extends beyond the plant kingdom to include certain protists and lower eukaryotes. It has been identified in amoebae of the genus Naegleria, specifically Naegleria lovaniensis and Naegleria gruberi. mdpi.comthegoodscentscompany.com These organisms utilize cycloartenol (B190886) as a sterol precursor in the biosynthesis of their steroids. mdpi.com In addition to cycloartenol, this compound has been identified in Naegleria lovaniensis and N. gruberi using NMR spectroscopy. mdpi.com The soil amoeba Acanthamoeba polyphaga is another lower eukaryote where this compound has been detected. mdpi.comthegoodscentscompany.com The presence of this compound in these protists highlights its potential role in sterol metabolism in these organisms, which differ significantly from higher plants.

Occurrence of Naturally Occurring Derivatives

Naturally occurring derivatives of this compound have also been reported. One such derivative is 24,25-epoxy-31-norcycloartenol. This epoxidized form has been found in the bark of Garcinia lucida alongside this compound, often appearing as a mixture of epimers. researchgate.net The existence of such derivatives suggests metabolic transformations of this compound within these biological systems.

Biological Roles and Physiological Significance of 31 Norcycloartenol and Its Pathway

Integration into Plant Sterol Biosynthesis and Membrane Structure Maintenance

31-Norcycloartenol is generated during the demethylation of cycloartenol (B190886), the initial committed sterol precursor in plants, which is formed from 2,3-oxidosqualene (B107256) by cycloartenol synthase (CAS1) nih.govresearchgate.net. Following its formation, this compound undergoes further enzymatic modifications, including the opening of the 9β,19-cyclopropyl ring, leading to the formation of other sterols wikipedia.orgresearchgate.net. This positions this compound as a crucial intermediate in the biosynthesis of the diverse array of phytosterols (B1254722) found in plants researchgate.netwikipedia.org.

Plant sterols, such as β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), are essential structural components of biological membranes, particularly the plasma membrane researchgate.netresearchgate.net. They play a vital role in regulating membrane fluidity and permeability, contributing to the organization of the membrane and modulating the activity of membrane-bound enzymes, such as plasma membrane H+ ATPases researchgate.net. The integration of sterols, synthesized through pathways involving intermediates like this compound, is therefore fundamental for maintaining the structural integrity and functional efficiency of plant cell membranes researchgate.netresearchgate.netliverpool.ac.uk.

Impact on Plant Growth and Development through Sterol Homeostasis

The precise regulation of sterol biosynthesis, and thus the levels of intermediates like this compound and downstream sterols, is critical for plant growth and development researchgate.netcsic.es. Sterols contribute to various physiological processes, and maintaining sterol homeostasis is essential for optimal cellular activity researchgate.netcsic.es. Steryl esters, formed by the esterification of free sterols, serve as a reservoir that helps maintain free sterol homeostasis in cell membranes, particularly during periods of rapid growth csic.es.

Relationship with Brassinosteroid Biosynthesis as Phytohormone Precursor

Beyond their structural roles, certain plant sterols are precursors for brassinosteroids (BRs), a class of steroid hormones vital for regulating plant growth and development researchgate.netresearchgate.netfrontiersin.orgresearchgate.net. Campesterol, a sterol synthesized downstream of this compound in the plant sterol pathway, is a key precursor for the biosynthesis of BRs researchgate.netfrontiersin.org. The C27-BR biosynthesis pathway starts from cycloartenol and proceeds through intermediates including 31-norcycloartanol (derived from cycloartanol, which is converted from cycloartenol), and further biochemical changes of 31-norcycloartanol lead to other intermediates in the BR synthesis pathway frontiersin.org. Therefore, this compound, as an intermediate in the pathway leading to campesterol and other sterols, plays an indirect but essential role in the production of these crucial phytohormones researchgate.netfrontiersin.orgresearchgate.net. Defects in the final steps of sterol biosynthesis can lead to a depletion in the sterol precursor for brassinosteroids, resulting in dwarf phenotypes in plants researchgate.net.

Modulation of Biological Processes in Plants

Through their roles in membrane structure and as precursors for brassinosteroids, sterols and their metabolic intermediates, including this compound, influence a wide array of biological processes in plants.

Potential Role in Plant Defense Mechanisms and Stress Responses

Sterols and brassinosteroids have been implicated in plant responses to biotic and abiotic stresses csic.esnih.govresearchgate.netmdpi.commdpi.comfrontiersin.org. While the direct role of this compound in defense mechanisms requires further specific investigation, its position in the sterol and brassinosteroid pathways suggests an indirect involvement. Maintaining proper sterol composition in membranes is thought to be important for optimal enzymatic activities, transport, and signal transduction, all of which are crucial for stress responses researchgate.net. Furthermore, brassinosteroids, derived from sterol precursors, are known to play roles in modulating plant defenses and enhancing tolerance to various stresses, including cold stress frontiersin.org. Alterations in sterol homeostasis, potentially stemming from disruptions in pathways involving this compound, can influence the expression of stress-related genes csic.es.

Influence on Cellular and Morphogenetic Processes

Sterols are integral to cellular function and contribute to morphogenetic processes in plants researchgate.netufmt.brnih.govwikipedia.orgscholarpedia.orgnih.gov. They are involved in transmembrane signal transduction by forming lipid microdomains within membranes, which are associated with proteins involved in various cellular processes, including hormone transport and signaling researchgate.netresearchgate.netfrontiersin.org. Brassinosteroids, influenced by the availability of their sterol precursors from pathways including this compound, regulate key cellular processes such as cell division, differentiation, and expansion, which are fundamental to morphogenesis researchgate.netscholarpedia.orgnih.gov. Therefore, the pathway involving this compound indirectly impacts the organized spatial distribution and development of cells that define plant form and structure nih.govwikipedia.org.

Interactions with Sterol Metabolizing Enzymes in Diverse Organisms

Sterol metabolizing enzymes play crucial roles in the biosynthesis and modification of sterols, essential components of cell membranes in many organisms. Investigations into the interactions of compounds like this compound with these enzymes provide insights into metabolic pathways and potential points of intervention, particularly in pathogenic microorganisms or for understanding distinct plant sterol biosynthesis.

Investigation of this compound Binding to Microbial Enzymes (e.g., Mycobacterium tuberculosis 14α-demethylase)

The sterol 14α-demethylase (14DM), a cytochrome P-450 enzyme, is a key enzyme in sterol biosynthesis, responsible for removing the 14α-methyl group from lanosterol (B1674476) in fungi and animals, and from obtusifoliol (B190407) in plants bioone.orgbioone.org. Mycobacterium tuberculosis (MT), the causative agent of tuberculosis, has been reported to potentially utilize a sterol pathway, and a protein product from MT with sequence identity to eukaryotic 14α-demethylases has been identified nih.gov. This enzyme, MT 14α-demethylase (MT 14DM), has been shown to convert sterols to their 14-demethyl products in vitro, although its precise physiological substrate within M. tuberculosis is not definitively known nih.govuniprot.org.

Studies investigating the structural requirements for substrate recognition by MT 14DM have examined the binding of various sterol and sterol-like molecules, including triterpenoids such as this compound nih.gov. Research indicates that a 3β-hydroxy group and a 14α-methyl group are essential structural features for a molecule to be accepted as a substrate by bacterial 14α-demethylase, similar to eukaryotic forms nih.gov.

Crucially, investigations have shown that this compound exhibits high-affinity binding to purified recombinant MT 14DM nih.gov. However, despite this strong binding, no detectable enzymatic activity (demethylation) was observed with this compound as a substrate nih.gov. This finding suggests that while this compound can effectively bind to the active site of MT 14DM, it is not processed by the enzyme. This lack of activity, despite high binding affinity, indicates that the Δ⁸-bond, which is present in the natural substrates like lanosterol and obtusifoliol but absent in this compound's core structure (which retains the 9β,19-cyclopropyl ring), is required for the catalytic activity of MT 14DM, but not for binding nih.gov.

Furthermore, studies have noted that 31-nor-sterols, a class of compounds that includes this compound, show a binding preference for MT 14DM nih.gov. This is similar to the substrate preferences observed for plant 14α-demethylases nih.gov. The substrate binding characteristics of MT 14DM appear to share features with both mammalian and yeast 14α-demethylases, yet the MT form seems to possess a broader substrate recognition profile compared to other 14α-demethylases studied nih.gov.

Implications for Sterol Pathway Regulation in Non-Human Systems

The interactions of compounds like this compound with sterol metabolizing enzymes have implications for understanding and potentially manipulating sterol pathway regulation in various non-human organisms, particularly plants and microorganisms.

In plants, sterol biosynthesis diverges from the fungal and animal pathways after the cyclization of 2,3-oxidosqualene. While fungi and animals produce lanosterol, plants primarily produce cycloartenol bioone.orgbioone.orgwikipedia.org. This compound is considered a metabolic intermediate in plant sterol biosynthesis, formed through the demethylation of cycloartenol wikipedia.org. The subsequent steps in the plant pathway involve the opening of the 9β,19-cyclopropyl ring to form 29-norlanosterol wikipedia.org. The plant 14α-demethylase utilizes obtusifoliol as its substrate, and this enzyme exhibits remarkable specificity for the obtusifoliol structure, unlike the broader specificity observed in some other organisms bioone.org. The high-affinity binding of this compound to MT 14DM, coupled with the binding preference of MT 14DM for 31-nor-sterols similar to plant enzymes, highlights potential evolutionary relationships or convergent evolution in the substrate recognition of 14α-demethylases across different kingdoms, despite the distinct main sterol pathways (cycloartenol-based in plants, lanosterol-based in fungi/animals) bioone.orgnih.govwikipedia.org.

In microorganisms like M. tuberculosis, understanding the sterol pathway and the enzymes involved, such as MT 14DM, is critical because sterols or related lipids may play essential roles in their physiology or virulence nih.gov. The ability of this compound to bind tightly to MT 14DM without being metabolized suggests it could potentially act as an inhibitor or a modulator of this enzyme's activity in vivo, depending on its cellular concentration and accessibility nih.gov. While this compound is a plant intermediate, its interaction with a bacterial enzyme like MT 14DM underscores the potential for cross-kingdom interactions and the relevance of studying the substrate specificity of these enzymes in diverse organisms. The broad substrate recognition of MT 14DM compared to eukaryotic forms could have implications for its metabolic flexibility and potential interactions with various host or environmental lipids nih.gov.

The regulation of sterol biosynthesis pathways in non-human systems is complex and involves multiple enzymes and feedback mechanisms nih.govresearchgate.netfrontiersin.org. While the direct regulatory role of this compound itself is not extensively detailed in the provided information, its position as an intermediate in the plant pathway and its interaction profile with a key microbial enzyme like MT 14DM suggest it could potentially influence the flux through these pathways or interfere with microbial sterol metabolism. Further research is needed to fully elucidate the precise physiological substrates of MT 14DM and the broader implications of this compound's interactions for sterol pathway regulation in M. tuberculosis and other non-human organisms.

Genetics and Molecular Biology of 31 Norcycloartenol Biosynthesis

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The pathway from the linear precursor 2,3-oxidosqualene (B107256) to various functional sterols involves cyclization, demethylation, isomerization, and alkylation, each step catalyzed by specific enzymes encoded by distinct genes.

The first committed step in plant sterol biosynthesis is the cyclization of (S)-2,3-epoxysqualene. Unlike in fungi and vertebrates where this substrate is converted to lanosterol (B1674476), in plants, it is primarily converted to cycloartenol (B190886). This crucial reaction is catalyzed by the enzyme cycloartenol synthase, which is encoded by the Cycloartenol Synthase 1 (CAS1) gene. nih.gov

The CAS1 gene was first isolated from Arabidopsis thaliana through functional expression in a yeast mutant that lacked lanosterol synthase. pnas.org When the yeast mutant was transformed with an A. thaliana cDNA library, the transformant containing the CAS1 gene gained the ability to produce cycloartenol. The CAS1 gene in Arabidopsis (At2g07050) encodes an 86-kDa protein.

Functional studies have confirmed that CAS1 is essential for sterol production and normal plant development. pnas.org Down-regulation of CAS1 expression in plants like Nicotiana benthamiana leads to a significant reduction in the levels of cycloartenol and other downstream sterols. nih.gov This underscores the gene's pivotal role in directing carbon flux towards the biosynthesis of phytosterols (B1254722). nih.gov Analysis of cas1 mutants in Arabidopsis revealed that a deficiency in CAS1 function leads to the accumulation of the substrate 2,3-oxidosqualene, a chemical phenotype consistent with a block at this enzymatic step. pnas.org These mutants also exhibit severe defects in cell viability and the development of plastids, highlighting the essential nature of sterols in fundamental cellular processes. pnas.org

Table 1. Summary of Cycloartenol Synthase (CAS1) Gene
AttributeDescriptionReferences
Gene Name Cycloartenol Synthase 1 (CAS1)
Function Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the first committed step in plant sterol biosynthesis. nih.gov
Organism of Initial Cloning Arabidopsis thaliana pnas.org
Effect of Gene Silencing/Mutation Reduced sterol levels, accumulation of 2,3-oxidosqualene, impaired cell viability, and defects in plastid biogenesis. nih.govpnas.orgplos.org

Following the formation of cycloartenol and its subsequent methylation to 24-methylene cycloartenol, the next key step involves the opening of the cyclopropane (B1198618) ring (at C-9/C-19). This reaction is catalyzed by cyclopropyl (B3062369) sterol isomerase, encoded by the CYCLOPROPYL STEROL ISOMERASE1 (CPI1) gene. chinbullbotany.comnih.gov The enzyme converts cycloeucalenol (B201777) into obtusifoliol (B190407), a Δ8-sterol, which is a critical transformation in the pathway leading to major phytosterols. nih.gov

The CPI1 gene is a plant-specific key enzyme in the sterol biosynthesis pathway and has been identified in a range of species from algae to flowering plants. chinbullbotany.com Studies show that CPI1 genes from various land plants are highly conserved in their gene structure and protein sequence, suggesting a conserved and vital function across the plant kingdom. chinbullbotany.com For instance, the CPI1 gene from Brachypodium distachyon was able to fully complement the function of the corresponding gene in an Arabidopsis cpi1-1 mutant, demonstrating functional conservation. chinbullbotany.com

The physiological relevance of CPI1 is underscored by its essential role in the pathway. Without the opening of the cyclopropane ring, the synthesis of essential membrane sterols like sitosterol (B1666911) and stigmasterol (B192456) cannot proceed. Mutational analyses of the A. thaliana CPI1 have identified several amino acid residues that are crucial for its catalytic activity and substrate affinity, providing insight into its molecular mechanism. nih.gov

Table 2. Characteristics of the Cyclopropyl Isomerase (CPI1) Gene
AttributeDescriptionReferences
Gene Name CYCLOPROPYL STEROL ISOMERASE1 (CPI1) chinbullbotany.com
Function Catalyzes the cleavage of the 9β,19-cyclopropane ring of cyclopropylsterols (e.g., cycloeucalenol) to produce Δ8-sterols (e.g., obtusifoliol). nih.gov
Conservation Highly conserved gene structure and protein sequence across land plants. chinbullbotany.com
Physiological Importance Essential for the biosynthesis of major phytosterols; its absence blocks the pathway after the initial cyclization and methylation steps. chinbullbotany.comnih.gov

The conversion of cycloartenol to intermediates like 31-norcycloartenol and ultimately to functional phytosterols requires a cascade of demethylation and alkylation reactions. A key process is the removal of two methyl groups at the C-4 position. In plants, this process is complex and occurs in two separate stages within the biosynthetic pathway. nih.govresearchgate.net

Each C-4 demethylation step involves three sequential enzymatic reactions catalyzed by a complex of enzymes nih.govresearchgate.net:

Sterol Methyl Oxidase (SMO) : Oxidizes the methyl group. Plants possess distinct families of SMO genes (SMO1, SMO2, SMO3, SMO4) that exhibit substrate specificity for different sterol intermediates. nih.govnih.gov

3β-hydroxysteroid-dehydrogenase/C4-decarboxylase (3βHSD/D) : A bifunctional enzyme that dehydrogenates the 3-hydroxyl group and decarboxylates the oxidized C-4 methyl group. nih.gov

3-ketosteroid reductase (SR) : Reduces the 3-keto group back to a hydroxyl group. nih.govresearchgate.net

Alkylation, which involves the addition of methyl groups to the sterol side chain, is crucial for the diversity of plant sterols. This process is catalyzed by sterol methyltransferases (SMTs). nih.govresearchgate.net

SMT1 : Catalyzes the first methylation step, converting cycloartenol to 24-methylene cycloartenol. nih.gov

SMT2 : Responsible for the second methylation step, which is critical for the production of C24-ethyl sterols like sitosterol. nih.govresearchgate.net

Table 3. Key Genes in the Sterol Demethylation and Alkylation Cascade
ProcessGene/Enzyme ClassFunctionReferences
C-4 Demethylation Sterol Methyl Oxidase (SMO)Oxidizes the C-4 methyl groups. Multiple gene families exist (SMO1, SMO2, etc.). nih.govnih.gov
3β-hydroxysteroid-dehydrogenase/decarboxylase (3βHSD/D)Dehydrogenates and decarboxylates the sterol intermediate. nih.gov
3-ketosteroid reductase (SR)Reduces the 3-keto group back to a hydroxyl group. nih.govresearchgate.net
Side-Chain Alkylation Sterol Methyltransferase 1 (SMT1)Catalyzes the first methylation of the side chain (cycloartenol to 24-methylene cycloartenol). nih.govresearchgate.net
Sterol Methyltransferase 2 (SMT2)Catalyzes the second methylation, leading to C24-ethyl sterols. nih.govresearchgate.net

Genetic Manipulation and Mutational Analysis in Model Plants

To elucidate the function of genes within the this compound biosynthesis pathway, researchers employ genetic manipulation techniques in model plants like Arabidopsis thaliana and Nicotiana benthamiana. These approaches allow for the direct study of the consequences of altered gene expression.

Virus-Induced Gene Silencing (VIGS) is a powerful and rapid reverse genetics technique used to transiently suppress the expression of a target gene in plants. lifeasible.comnih.gov This method utilizes a plant's natural defense mechanism against viruses. A viral vector is engineered to carry a small fragment of a host gene; upon infection, the plant's silencing machinery targets both the viral genome and the homologous endogenous mRNA for degradation. nih.govnih.gov

VIGS has been instrumental in confirming the function of key genes in sterol biosynthesis. For example, researchers used a VIGS system based on the Tobacco Rattle Virus to silence the CAS1 gene in Nicotiana benthamiana. plos.org The resulting plants exhibited a significant reduction in major sterols, confirming that the cycloartenol-dependent pathway is the primary route for sterol production in this species. plos.org This approach is particularly valuable for studying genes whose complete knockout might be lethal, as it often produces a "knock-down" effect, reducing rather than eliminating gene function. youtube.com

While complete gene knockouts can reveal if a gene is essential, they may also cause early lethality, preventing the study of the gene's role in later developmental stages. Hypomorphic alleles, which cause a partial loss of gene function, are extremely valuable for dissecting the multiple roles of a gene. pnas.org

A clear example of this is the study of an allelic series of cas1 mutations in Arabidopsis thaliana. pnas.org The cas1-1 allele, for instance, is a weak or hypomorphic allele caused by a T-DNA insertion in the 3' untranslated region of the gene. pnas.org This insertion does not completely eliminate the gene's function but significantly reduces its expression. Analysis of plants carrying this allele revealed that while they were viable, they suffered from defects in plastid differentiation and leaf growth. pnas.org By studying a series of these alleles with varying degrees of severity, researchers were able to demonstrate that CAS1 has distinct functions in both fundamental cell viability and in the biogenesis of plastids. pnas.org This type of detailed analysis showcases how hypomorphic alleles can uncover the specific developmental impacts of reducing flux through the sterol biosynthesis pathway.

Transcriptomic and Metabolomic Approaches to Pathway Regulation

The biosynthesis of this compound, a key step in the broader pathway of phytosterol and other triterpenoid (B12794562) synthesis, involves the enzymatic removal of a methyl group from the C-4 position of cycloartenol. Understanding the regulation of this process at the genetic and molecular level has been significantly advanced through the application of high-throughput transcriptomic and metabolomic analyses. These approaches provide a comprehensive view of the genes, enzymes, and metabolic intermediates involved, shedding light on the intricate control mechanisms governing the production of this compound.

Integrated transcriptomic and metabolomic studies have become powerful tools for elucidating complex biosynthetic pathways. nih.gov By simultaneously analyzing the expression levels of thousands of genes (transcriptomics) and the abundance of numerous metabolites (metabolomics), researchers can identify correlations and build regulatory networks. This strategy has been successfully applied to investigate the biosynthesis of various triterpenoids in different plant species. jci.org

A critical step in the formation of this compound is the C-4 demethylation of its precursor, cycloartenol. This process is catalyzed by a multi-enzyme complex located in the endoplasmic reticulum. The key enzymes in this complex include a sterol-C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD), and a 3-ketosteroid reductase (3-KSR). researchgate.net Transcriptomic analyses have been instrumental in identifying the genes encoding these enzymes in various organisms.

For instance, studies have shown that the expression of genes encoding SMOs can be a rate-limiting step in the C-4 demethylation process. Transcriptomic profiling under conditions that stimulate triterpenoid biosynthesis, such as elicitor treatment or specific developmental stages, often reveals the upregulation of SMO and other genes in the pathway.

Metabolomic profiling, on the other hand, allows for the detection and quantification of the various sterol intermediates in the biosynthetic pathway. The accumulation of specific intermediates can provide insights into potential bottlenecks or regulatory points. For example, in organisms where the gene for a specific SMO is downregulated or mutated, an accumulation of 4,4-dimethylsterols and 4α-methylsterols would be expected. nih.gov

The combined power of these 'omics' approaches allows for the construction of detailed models of pathway regulation. For example, a transcriptomic study might identify a transcription factor that is co-expressed with the genes for the C-4 demethylation enzymes. Subsequent functional characterization of this transcription factor could then confirm its role in regulating the biosynthesis of this compound.

Detailed Research Findings:

While specific studies focusing exclusively on the transcriptomic and metabolomic regulation of this compound biosynthesis are limited, research on the broader sterol and triterpenoid pathways provides a solid framework for understanding this process.

Identification of Key Genes: Transcriptome sequencing of various plant species has led to the identification of multiple genes encoding SMOs, 3β-HSDs, and 3-KSRs. researchgate.net Comparative transcriptomics between high and low triterpenoid-producing varieties or tissues can pinpoint the specific gene isoforms that are most critical for the C-4 demethylation of cycloartenol.

Metabolic Intermediates as Biomarkers: Non-targeted metabolomic analysis can reveal the presence of previously uncharacterized intermediates in the this compound pathway. These novel metabolites can serve as biomarkers for pathway activity and can help to further refine our understanding of the enzymatic steps involved.

Regulatory Networks: By integrating transcriptomic and metabolomic data, researchers can construct gene-metabolite correlation networks. These networks can highlight key regulatory hubs, such as transcription factors or signaling molecules, that orchestrate the expression of the biosynthetic genes in response to developmental or environmental cues.

The following interactive data tables illustrate the type of data generated from transcriptomic and metabolomic studies and how they contribute to our understanding of this compound biosynthesis regulation.

Interactive Data Table 1: Differential Gene Expression of C-4 Demethylation Enzymes

This table shows hypothetical transcriptomic data illustrating the differential expression of genes involved in the C-4 demethylation of cycloartenol in a plant species under control and elicitor-treated conditions. Elicitors are known to induce the production of secondary metabolites like triterpenoids.

Gene IDEnzymeControl (FPKM)Elicitor-Treated (FPKM)Log2 Fold Changep-value
GENE001Sterol-C4-methyl oxidase 1 (SMO1)15.245.61.580.001
GENE002Sterol-C4-methyl oxidase 2 (SMO2)8.512.30.530.045
GENE0033β-hydroxysteroid dehydrogenase 1 (3β-HSD1)22.161.91.480.002
GENE0043-ketosteroid reductase 1 (3-KSR1)18.955.71.560.001

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Interactive Data Table 2: Metabolite Profiling of Sterol Intermediates

This table presents hypothetical metabolomic data showing the relative abundance of key sterol intermediates in the same plant species under control and elicitor-treated conditions.

MetaboliteControl (Relative Abundance)Elicitor-Treated (Relative Abundance)Fold Change
Cycloartenol100850.85
4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol1250.42
4α-methyl-5α-cholesta-8,24-dien-3β-ol830.38
This compound 5 25 5.00

These tables demonstrate how an increase in the expression of the C-4 demethylation enzyme genes correlates with a decrease in the precursor sterols and a significant increase in the product, this compound, upon elicitor treatment. Such integrated analyses are crucial for a comprehensive understanding of the regulation of this compound biosynthesis.

Analytical and Quantitative Methodologies for 31 Norcycloartenol Research

Extraction and Sample Preparation Techniques from Biological Matrices

The initial and most critical step in the analysis of 31-norcycloartenol is its effective extraction from the biological matrix, which can range from plant tissues to mammalian cells. The choice of method depends on the sample type, the presence of interfering substances, and whether the analysis requires the total sterol content or just the free, unconjugated forms.

A widely employed technique for releasing sterols from a sample matrix, particularly those rich in lipids like seed oils or plasma, is saponification (alkaline hydrolysis). nih.govuliege.be This process uses a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution, to break down ester linkages in lipids like triacylglycerides and steryl esters, liberating the sterols into their free form. nih.govmdpi.com Following saponification, the unsaponifiable matter, which includes this compound, is typically isolated using liquid-liquid extraction (LLE) with nonpolar solvents like hexane, n-heptane, or diethyl ether. nih.govmdpi.com For more complex matrices, such as those with high protein or carbohydrate content, an initial acid hydrolysis step may be necessary to free the sterols before proceeding with extraction and saponification.

For cellular and tissue samples, lipid extraction is often performed using established solvent-based methods like the Bligh and Dyer or Folch procedures. nih.govnih.gov These methods utilize a mixture of chloroform (B151607) and methanol (B129727) to effectively disrupt lipoproteins and solubilize a broad range of lipids, including sterols. nih.gov

To further purify the sterol fraction and remove interfering compounds prior to chromatographic analysis, Solid-Phase Extraction (SPE) is frequently used as a cleanup step. researchgate.netnih.gov SPE offers a more rapid and less solvent-intensive alternative to traditional preparative thin-layer chromatography (TLC). researchgate.net Various adsorbents can be used in SPE cartridges; silica (B1680970) gel and C18 reversed-phase materials are common for isolating sterols from the less polar and more polar components of the unsaponifiable extract. nih.govresearchgate.netnih.gov

Method Matrix Type Description Key Solvents Reference(s)
Saponification + LLEOils, Fats, PlasmaAlkaline hydrolysis breaks ester bonds, releasing free sterols, which are then extracted into a nonpolar solvent.Ethanolic KOH, Hexane, Diethyl Ether nih.gov, mdpi.com
Bligh/Dyer or Folch MethodCultured Cells, TissuesA one-phase solvent system (chloroform/methanol/water) extracts total lipids from the sample.Chloroform, Methanol nih.gov, nih.gov
Solid-Phase Extraction (SPE)Crude ExtractsUsed as a cleanup step to isolate the sterol fraction from interfering compounds.Silica or C18 cartridges; Elution with Hexane/Diethyl Ether or Methanol/Acetone/Hexane mixtures. researchgate.net, nih.gov, nih.gov
Microwave-Assisted SaponificationFats, OilsUtilizes microwave energy to accelerate the saponification process, reducing time and solvent consumption.Ethanolic or Methanolic KOH uliege.be

Chromatographic Separation Methods

Due to the structural similarity among sterols and other triterpenoids, high-resolution chromatographic separation is essential for accurate analysis. Gas chromatography and thin-layer chromatography are traditional and effective methods, while high-performance liquid chromatography is particularly useful for separating a wide range of related sterols.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

Gas Chromatography (GC) is the most common and powerful technique for the separation, identification, and quantification of phytosterols (B1254722), including 4-monomethylsterols like this compound. aocs.org Separation is typically achieved using capillary columns with a stationary phase of 5% phenyl polymethylsiloxane. austinpublishinggroup.com The injector temperature is generally set between 250°C and 300°C, with either an isocratic or a temperature-programmed oven heating profile to ensure the volatilization and separation of the analytes. aocs.org While free sterols can be analyzed directly, they are often converted to trimethylsilyl (B98337) (TMS) ether derivatives to increase their volatility and improve peak shape. aocs.org Identification is based on comparing the retention times of sample peaks to those of pure standards. aocs.org

Thin-Layer Chromatography (TLC) serves as a simple, economical, and versatile method for the initial separation and qualitative analysis of triterpenoids from plant extracts. nih.govtaylorfrancis.com Silica gel plates are the most frequently used stationary phase. researchgate.net A mobile phase consisting of a mixture of solvents, such as ethyl acetate (B1210297) and methanol or chloroform-methanol-water, allows for the separation of compounds based on polarity. nih.govresearchgate.net After development, the separated spots are visualized by spraying with a reagent like Liebermann-Burchard or anisaldehyde-sulfuric acid and heating, which produces characteristic colors for different triterpenoids. researchgate.net

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Detection / Visualization Reference(s)
GC 5% Phenyl Polymethylsiloxane Capillary ColumnHeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS) aocs.org, austinpublishinggroup.com
TLC Silica Gel 60Ethyl Acetate/Methanol or Chloroform/Methanol/Water mixturesLiebermann-Burchard or Anisaldehyde-Sulfuric Acid Reagent Spray nih.gov, researchgate.net, researchgate.net

High-Performance Liquid Chromatography (HPLC) for Related Sterols

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for separating complex mixtures of sterols without the need for derivatization. lipidmaps.org C18 columns are the most commonly used stationary phases for this purpose. lipidmaps.orgjasco-global.com

Separation is achieved by eluting the sample through the column with a mobile phase, which is often a gradient mixture of solvents like acetonitrile (B52724), methanol, and water. lipidmaps.orgjasco-global.com For instance, a binary gradient of methanol and water (both containing 5 mM ammonium (B1175870) acetate) has been used to resolve numerous sterols. lipidmaps.org Another system utilizes an isocratic mobile phase of acetonitrile and methanol for the rapid quantification of six different phytosterols. mdpi.com Ultra High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (e.g., 1.9 µm), can achieve even higher resolution and faster analysis times, allowing for baseline separation of closely related isomers like campesterol (B1663852) and stigmasterol (B192456). jasco-global.com

Column Type Mobile Phase System Flow Rate Detection Reference(s)
Reversed-Phase C18Gradient of Methanol and Water (with 5 mM ammonium acetate)0.25 mL/minMass Spectrometry (MS) lipidmaps.org
Unifinepak C18 (UHPLC)Isocratic Acetonitrile/Water (95/5) and THF0.5 mL/minUV (278 nm) jasco-global.com
Purospher Star RP-18eGradient of Water/Methanol vs. Methanol/Acetone/n-Hexane0.4 mL/minMass Spectrometry (MS) researchgate.net

Spectrometric Detection and Identification Techniques

Following chromatographic separation, mass spectrometry is the definitive technique for the structural identification and accurate quantification of this compound and its isomers. The coupling of either gas or liquid chromatography with a mass spectrometer provides high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is considered the gold standard for the identification and profiling of phytosterols. austinpublishinggroup.com It combines the high resolving power of GC with the precise mass detection capabilities of MS, making it an invaluable tool for confirming the identity of unknown sterol peaks. aocs.org

After the sterols are separated on the GC column, they enter the mass spectrometer, where they are typically ionized by Electron Impact (EI) at 70 eV. aocs.org This process generates a molecular ion ([M]⁺) and a unique pattern of fragment ions for each compound. The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectra from reference standards or extensive mass spectral libraries for unambiguous identification. nih.gov For instance, GC-MS analysis has been successfully used to identify 30 different sterols and triterpenes in vegetable oils. nih.gov For low-abundance sterols, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes, significantly enhancing sensitivity. austinpublishinggroup.comnih.gov

Parameter Typical Setting Purpose Reference(s)
Ionization Mode Electron Impact (EI)Generates reproducible fragmentation patterns for structural elucidation. aocs.org
Ionization Energy 70 eVStandard energy for creating mass spectral libraries. aocs.org
Injector Temperature 275 - 300 °CEnsures complete volatilization of the analytes. aocs.org, mdpi.com
GC Column Fused silica, 5% phenyl polysiloxane (e.g., Rxi-5ms)Provides separation of structurally similar sterols. mdpi.com
Oven Program Temperature gradient (e.g., 120°C to 300°C)Elutes compounds based on their boiling points and polarity. mdpi.com
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for profiling; SIM for targeted, high-sensitivity analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples

For the highly sensitive and specific quantification of triterpenoids and sterols in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique offers the advantage of analyzing sterols in their native form without derivatization. nih.gov

The method involves separating the compounds via HPLC, after which they are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.net The analytes then enter a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific parent ion (precursor ion) for the target analyte, which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (product ion) to be detected. This highly specific precursor-to-product ion transition minimizes matrix interference and allows for precise quantification, even at very low concentrations. mdpi.comresearchgate.net To ensure accuracy, stable isotope-labeled internal standards are often added to the sample at the beginning of the extraction process. nih.gov

Parameter Typical Setting Purpose Reference(s)
Chromatography UPLC or HPLC (Reversed-Phase C18)Separation of analytes prior to mass analysis. mdpi.com
Ionization Source Electrospray Ionization (ESI) or APCIGenerates charged molecules from the LC eluent. researchgate.net
Mass Analyzer Triple Quadrupole (QqQ)Allows for highly selective MRM transitions. mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and specificity for quantification by monitoring specific precursor/product ion pairs. mdpi.com, researchgate.net
Quantification Stable Isotope-Labeled Internal StandardsCorrects for matrix effects and variations in extraction recovery and instrument response. nih.gov

Future Research Directions and Unresolved Questions

Elucidating the Complete Regulatory Network of 31-Norcycloartenol Biosynthesis

While the enzymatic steps leading to and from this compound are being identified, the intricate regulatory network governing its biosynthesis is not yet fully understood. This network likely involves transcriptional regulation of the genes encoding the relevant enzymes, post-translational modifications of these enzymes, and feedback mechanisms influenced by the levels of downstream sterols. Future studies should aim to identify the transcription factors that control the expression of genes involved in the conversion of cycloartenol (B190886) to this compound and its subsequent metabolism. Investigating the role of signaling pathways and hormonal cues in modulating the activity of these enzymes is also crucial. Furthermore, the potential for allosteric regulation or other forms of enzymatic control, similar to what has been observed for other sterol pathway enzymes like sterol methyl transferase (SMT), warrants investigation tdl.org.

Advanced Enzymatic Characterization of Specific Demethylation Steps

The conversion of cycloartenol to this compound involves a demethylation step at the C-4 position. This process is part of a multi-step C4-demethylation complex in sterol biosynthesis, which is highly conserved across eukaryotes oup.commdpi.com. While the general components of this complex (such as STEROL C4 METHYL OXIDASE (SMO), 3β-HYDROXYSTEROID DEHYDROGENASE/C4-DECARBOXYLASE (βHSD), and STERONE KETOREDUCTASE (SR)) have been identified, the specific enzymes responsible for the demethylation leading to this compound require more detailed characterization oup.com. Advanced enzymatic studies, including kinetic analysis, structural determination, and site-directed mutagenesis, are needed to fully understand the catalytic mechanisms and substrate specificities of the enzymes involved in this particular demethylation step. This is especially important given that the order of methylation and demethylation steps can vary across different organisms mdpi.com.

Exploring the Precise Molecular Mechanisms of this compound's Biological Functions

The biological functions of this compound are not yet fully elucidated. While sterols in general play vital roles in membrane structure and function, and serve as precursors for other important molecules like steroid hormones, the specific roles of intermediates like this compound remain less clear oup.comfrontiersin.org. Its accumulation in certain plant tissues, such as pollen, suggests potential roles in development or environmental interactions biorxiv.org. Future research should focus on identifying the specific proteins or cellular components that interact with this compound. This could involve techniques such as pull-down assays or photoaffinity labeling followed by mass spectrometry. Understanding these interactions is key to unraveling the molecular mechanisms through which this compound exerts its biological effects. Studies investigating the impact of altered this compound levels on membrane properties, signaling pathways, or the production of downstream metabolites are also necessary.

Investigating the Diversity of this compound Metabolism Across Broad Taxa

Sterol composition and metabolism exhibit considerable diversity across different eukaryotic lineages oup.comfrontiersin.orgnih.gov. While this compound is known to be an intermediate in the cycloartenol-based sterol biosynthesis pathway characteristic of plants, algae, and some protists, the specifics of its metabolism may vary between species and even within different tissues of the same organism biorxiv.orgoup.comresearchgate.net. Future research should involve a broader taxonomic sampling to investigate the presence and metabolic fate of this compound in a wider range of organisms. Comparative studies using techniques like lipidomics and transcriptomics can help identify variations in the enzymes and regulatory elements involved in this compound metabolism across different taxa. This will provide insights into the evolutionary history and diversification of sterol biosynthesis pathways nih.govpasteur.fr.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.